(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
CAS No.: 423769-75-9
Cat. No.: VC2333975
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 423769-75-9 |
|---|---|
| Molecular Formula | C8H10N2OS |
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | (1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanol |
| Standard InChI | InChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3 |
| Standard InChI Key | RRJNXBJUHRCXDW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(S2)CO)C |
| Canonical SMILES | CC1=NN(C2=C1C=C(S2)CO)C |
Introduction
Structure and Physical Properties
Molecular Structure and Identification
(1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol is a heterocyclic compound characterized by a fused ring system consisting of thiophene and pyrazole rings . The structure features a hydroxymethyl group attached to the C-5 position of the thieno[2,3-c]pyrazole core, with methyl groups at positions N-1 and C-3 . This arrangement creates a planar, aromatic system with potential for hydrogen bonding through the hydroxyl group.
The compound is identified by several key identifiers as detailed in Table 1:
| Parameter | Value |
|---|---|
| PubChem CID | 2776543 |
| CAS Registry Number | 423769-75-9 |
| Molecular Formula | C8H10N2OS |
| Molecular Weight | 182.25 g/mol |
| IUPAC Name | (1,3-dimethylthieno[2,3-c]pyrazol-5-yl)methanol |
| InChI | InChI=1S/C8H10N2OS/c1-5-7-3-6(4-11)12-8(7)10(2)9-5/h3,11H,4H2,1-2H3 |
| InChIKey | RRJNXBJUHRCXDW-UHFFFAOYSA-N |
| SMILES | CC1=NN(C2=C1C=C(S2)CO)C |
Table 1: Identification parameters for (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol
Structural Characteristics
The structural arrangement of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol features several noteworthy characteristics:
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Fused Ring System: The compound contains a thieno[2,3-c]pyrazole bicyclic system where the thiophene and pyrazole rings share a carbon-carbon bond .
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Methyl Substitutions: Two methyl groups are present - one at the N-1 position of the pyrazole ring and another at the C-3 position .
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Hydroxymethyl Group: The primary alcohol functionality at position 5 of the thiophene ring provides a reactive site for potential derivatization .
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Planarity: The fused aromatic system likely adopts a planar configuration, which may influence its ability to interact with biological targets through π-stacking interactions.
These structural features collectively contribute to the compound's chemical behavior and potential applications in various research fields.
Synthesis and Chemical Reactions
Chemical Reactivity
The chemical reactivity of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol is primarily dictated by its functional groups and heterocyclic system:
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Hydroxymethyl Group Reactions: The primary alcohol functionality can undergo typical reactions including:
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Oxidation to corresponding aldehyde or carboxylic acid
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Esterification with various carboxylic acids
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Etherification through Williamson ether synthesis
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Conversion to leaving groups (e.g., tosylates, mesylates) for nucleophilic substitution
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Heterocyclic Ring Reactions: The thienopyrazole core may participate in:
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Electrophilic aromatic substitution, primarily at reactive positions of the thiophene ring
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Metalation reactions (e.g., lithiation) followed by reaction with electrophiles
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Cycloaddition reactions
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N-Methyl Group: The N-methyl group at position 1 might undergo oxidative demethylation under specific conditions, potentially allowing for N-substitution reactions.
These reaction pathways provide versatile options for further derivatization and structural modification of the parent compound.
Synthetic Applications
The (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol scaffold has several potential synthetic applications:
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Building Block: The compound can serve as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications.
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Library Development: Systematic modification of the hydroxymethyl group could enable the creation of diverse compound libraries for structure-activity relationship studies.
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Linkage Chemistry: The hydroxyl group provides a convenient handle for conjugation to other molecules, including biomolecules, polymers, or reporter groups.
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Heterocyclic Expansion: The thienopyrazole core could be further elaborated to create more complex fused heterocyclic systems with potentially enhanced biological activities.
These synthetic applications highlight the versatility of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol as a molecular platform for chemical exploration.
Biological Activities and Applications
Research Applications
The compound (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol has been documented in research contexts:
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Chemical Probes: The compound has appeared in the PhD thesis research of Bjoern Meyer, suggesting its inclusion in experimental protocols, potentially as a chemical probe or reference compound .
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Synthetic Methodology: The compound represents an interesting target for developing and evaluating synthetic methodologies for heterocyclic chemistry .
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Structure-Activity Relationship Studies: The compound's well-defined structure makes it valuable for systematic structure-activity relationship investigations in drug discovery programs.
Mechanism of Action
Based on structural analogy with related compounds, (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol might exert biological effects through:
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Target Binding: The planar thienopyrazole system could potentially interact with specific biological targets through π-stacking or hydrogen bonding interactions.
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Enzyme Inhibition: The compound might function as an inhibitor of specific enzymes, possibly through competitive binding at active sites.
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Cellular Signaling: Interaction with cellular receptors or signaling molecules could modulate biological pathways relevant to disease processes.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol exist, differing in substitution patterns, functional groups, or ring fusion arrangements. Table 2 presents a comparison of key parameters with selected related compounds:
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol | C8H10N2OS | 182.25 g/mol | Reference compound |
| (1H-Thieno[3,2-c]pyrazol-5-yl)methanol | C6H6N2OS | 154.19 g/mol | Different ring fusion pattern; Unsubstituted pyrazole |
| 1-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)ethanone | C9H10N2OS | 194.25 g/mol | Ketone instead of hydroxymethyl group |
| Methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate | C19H14N2O2S | 334.39 g/mol | Phenyl groups instead of methyls; Ester instead of alcohol |
Table 2: Comparison of (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol with related compounds
Functional Group Variations
The variation in functional groups among thienopyrazole derivatives significantly influences their physicochemical properties and potential applications:
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Hydroxymethyl vs. Ketone: The replacement of the hydroxymethyl group in (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol with a ketone functionality (as in 1-(1,3-dimethylthieno[2,3-c]pyrazol-5-yl)ethanone) likely alters hydrogen bonding capacity, reactivity, and metabolic stability .
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Methyl vs. Phenyl Substituents: The presence of phenyl groups at positions 1 and 3 (as in methyl 1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate) would significantly increase lipophilicity and molecular volume compared to methyl substituents .
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Ester vs. Alcohol: Ester functionality (as in carboxylate derivatives) provides different reactivity profiles and hydrogen bonding capabilities compared to the primary alcohol in (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol .
These variations create a rich chemical space for exploring structure-activity relationships and optimizing compounds for specific applications.
Isomeric Considerations
The positioning of heteroatoms and ring fusion patterns in thienopyrazole derivatives creates important isomeric relationships:
Understanding these isomeric relationships is crucial for rational design and optimization of thienopyrazole-based compounds for specific applications.
Future Research Directions
Synthetic Exploration
Future research on (1,3-Dimethyl-1H-thieno[2,3-c]pyrazol-5-yl)methanol could focus on:
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Optimized Synthesis: Development of efficient, scalable synthetic routes with high yields and purity.
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Derivative Library: Systematic modification of the hydroxymethyl group and other positions to create comprehensive structure-activity relationship data.
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Green Chemistry Approaches: Exploration of environmentally friendly synthetic methods for preparing the compound and its derivatives.
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Heterocyclic Expansion: Investigation of routes to expand the heterocyclic system with additional fused rings for enhanced properties.
Biological Evaluation
Critical areas for biological investigation include:
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Antimicrobial Screening: Comprehensive evaluation against bacterial and fungal pathogens to confirm potential antimicrobial activity.
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Anticancer Assessment: Testing against various cancer cell lines to explore potential antitumor properties.
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Target Identification: Elucidation of specific biological targets and mechanisms of action.
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Structure-Activity Relationships: Systematic evaluation of structural modifications on biological activity to guide optimization efforts.
Applications Development
Potential application areas warranting further exploration include:
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Medicinal Chemistry: Development of optimized derivatives with enhanced drug-like properties for specific therapeutic applications.
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Chemical Biology: Utilization as chemical probes for studying biological systems and mechanisms.
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Materials Science: Investigation of potential applications in materials chemistry, leveraging the compound's heterocyclic structure.
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Synthetic Methodology: Employment as a model compound for developing and evaluating new synthetic approaches to complex heterocycles.
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